molecular formula C23H24N4O3 B11664965 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664965
M. Wt: 404.5 g/mol
InChI Key: IYLSMKIKAMQWSU-NVMGMXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

  • A pyrazole core substituted at position 3 with a 4-propoxyphenyl group.
  • A propenylidene hydrazide moiety at position 5, featuring a (1E,2E)-3-(2-methoxyphenyl) substituent.

The E-configuration of the imine group is critical for its structural stability and intermolecular interactions, as confirmed in analogous compounds via single-crystal X-ray diffraction (e.g., ) .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-3-15-30-19-12-10-17(11-13-19)20-16-21(26-25-20)23(28)27-24-14-6-8-18-7-4-5-9-22(18)29-2/h4-14,16H,3,15H2,1-2H3,(H,25,26)(H,27,28)/b8-6+,24-14+

InChI Key

IYLSMKIKAMQWSU-NVMGMXFGSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the hydrazide precursor, followed by the condensation reaction with an appropriate aldehyde or ketone. The reaction conditions usually involve refluxing in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propenylidene Moiety

(a) N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide ()
  • Key difference : The 4-propoxyphenyl group in the target compound is replaced with a phenyl group.
  • Impact : The absence of the propoxy chain reduces lipophilicity (logP), which may decrease membrane permeability compared to the target compound .
(b) N′-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide ()
  • Key difference : The 2-methoxyphenyl group is substituted with a 2-hydroxyphenyl group.
(c) N′-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide ()
  • Key difference : The propenylidene chain terminates in a biphenyl-4-yl group, and the pyrazole has a 2-ethoxyphenyl substituent.
  • Impact : The biphenyl group increases steric bulk, which may hinder binding to compact active sites in biological targets .

Substituent Variations on the Pyrazole Core

(a) N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide ()
  • Key difference : The 4-propoxyphenyl group is replaced with a 5-methylthiophen-2-yl heterocycle.
  • Impact : The thiophene ring introduces sulfur-based interactions (e.g., van der Waals forces) and may alter electronic properties due to its aromaticity .
(b) N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide ()
  • Key difference : The pyrazole core is substituted with a 4-[(4-methylbenzyl)oxy]phenyl group.

Structural and Functional Data Comparison

Compound (Reference) Substituent A (Propenylidene) Substituent B (Pyrazole) Molecular Weight* Key Functional Properties
Target Compound 2-Methoxyphenyl 4-Propoxyphenyl ~463.5 g/mol High lipophilicity, E-configuration
2-Methoxyphenyl Phenyl ~375.4 g/mol Reduced logP, simpler structure
2-Hydroxyphenyl 4-Propoxyphenyl ~449.5 g/mol Enhanced H-bonding, moderate solubility
2-Methoxyphenyl 5-Methylthiophen-2-yl ~439.5 g/mol Sulfur interactions, altered electronics

*Molecular weights estimated based on empirical formulas.

Research Findings and Implications

Spectroscopic and Computational Insights

  • IR spectroscopy (e.g., ) reveals characteristic peaks for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹), with shifts depending on substituents .
  • DFT studies () highlight the electron-donating effect of the 2-methoxy group, which stabilizes the hydrazide moiety through resonance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.